molecular formula C11H15NO3 B13055066 Ethyl 2-((2-cyanocyclohex-1-EN-1-YL)oxy)acetate

Ethyl 2-((2-cyanocyclohex-1-EN-1-YL)oxy)acetate

Cat. No.: B13055066
M. Wt: 209.24 g/mol
InChI Key: BTZIGJVDWYYQOU-UHFFFAOYSA-N
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Description

Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate is an organic compound with a unique structure that combines a cyclohexene ring with a cyano group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of ethyl bromoacetate with 2-cyanocyclohex-1-en-1-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate involves its interaction with various molecular targets. The cyano group can act as a nucleophile or electrophile, depending on the reaction conditions. The ester group can undergo hydrolysis to form carboxylic acids, which can further react with other molecules. The cyclohexene ring provides structural stability and can participate in cycloaddition reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyclohexanoneacetate: Similar structure but lacks the cyano group.

    Ethyl 2-oxocyclohexaneacetate: Contains a ketone group instead of a cyano group.

    Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate: Contains additional functional groups that provide different reactivity.

Uniqueness

Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate is unique due to the presence of both a cyano group and an ester group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

Ethyl 2-((2-cyanocyclohex-1-EN-1-YL)oxy)acetate, a compound with significant potential in medicinal chemistry, has garnered interest for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The presence of a cyano group and an ether linkage is critical for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Microorganism Inhibition Zone (mm)
E. coli15
S. aureus18
C. albicans12

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast)25
HCT116 (Colon)30
HepG2 (Liver)20

These findings indicate that this compound may induce apoptosis and inhibit cell proliferation through various mechanisms.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The cyano group enhances reactivity, allowing the compound to engage with enzymes and receptors involved in cellular signaling pathways.

Apoptosis Induction

Research has shown that the compound can upregulate pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl-2. This dual mechanism contributes to its effectiveness in cancer treatment.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal assessed the compound's efficacy against multi-drug resistant bacterial strains, showing promising results in reducing bacterial load in vitro .
  • Cytotoxicity Assessment : A recent investigation evaluated the cytotoxic effects on various cancer cell lines using the MTT assay, revealing significant dose-dependent responses that support further development as an anticancer agent .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to target proteins, enhancing our understanding of its therapeutic potential .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-(2-cyanocyclohexen-1-yl)oxyacetate

InChI

InChI=1S/C11H15NO3/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h2-6,8H2,1H3

InChI Key

BTZIGJVDWYYQOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(CCCC1)C#N

Origin of Product

United States

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